Product packaging for 1-Acetylspiro[2.5]octan-4-one(Cat. No.:CAS No. 22228-22-4)

1-Acetylspiro[2.5]octan-4-one

Cat. No.: B14705446
CAS No.: 22228-22-4
M. Wt: 166.22 g/mol
InChI Key: OYAAWIZXJBJMCR-UHFFFAOYSA-N
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Description

1-Acetylspiro[2.5]octan-4-one is a synthetically versatile spirocyclic compound of significant interest in medicinal and organic chemistry. Spirocyclic scaffolds like this one are characterized by two rings connected through a single carbon atom, which provides a unique three-dimensional structure and a favorable balance of conformational rigidity and flexibility. This makes them valuable frameworks in drug discovery, as they often demonstrate improved metabolic stability and enhanced binding selectivity compared to flat aromatic or linear structures . The spiro[2.5]octane core is a prominent structural motif in research. It is frequently employed in the development of novel therapeutic agents; for instance, 6-azaspiro[2.5]octanes have been investigated as small-molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, a key target for type 2 diabetes and obesity treatments . Furthermore, derivatives such as spiro[2.5]octan-4-one have been utilized as mechanistic probes in catalytic C–H bond functionalization studies, helping to elucidate reaction pathways involving radical and cationic intermediates . The presence of both a ketone and an acetyl group on the core structure of this compound offers multiple synthetic handles for further chemical elaboration, making it a promising intermediate for the synthesis of more complex, functionalized molecules. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14705446 1-Acetylspiro[2.5]octan-4-one CAS No. 22228-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22228-22-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-acetylspiro[2.5]octan-8-one

InChI

InChI=1S/C10H14O2/c1-7(11)8-6-10(8)5-3-2-4-9(10)12/h8H,2-6H2,1H3

InChI Key

OYAAWIZXJBJMCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC12CCCCC2=O

Origin of Product

United States

Synthetic Methodologies for 1 Acetylspiro 2.5 Octan 4 One and Spiro 2.5 Octanone Analogues

Formation of the Spiro[2.5]octanone Core

The construction of the spiro[2.5]octanone core is the critical step in the synthesis of this class of molecules. Chemists have developed several reliable methods to create the spirocyclic junction, primarily involving the reaction of a six-membered ring precursor with a one-carbon unit to form the three-membered ring.

Cyclopropanation reactions represent the most direct approach to the spiro[2.5]octanone skeleton. These methods typically involve the addition of a carbene or carbenoid to the exocyclic double bond of a methylenecyclohexane (B74748) derivative or, more directly, the reaction of a cyclohexanone (B45756) with a suitable ylide.

A common strategy for forming the spiro[2.5]octanone system involves the reaction of a cyclohexanone derivative with a phosphorus or sulfur ylide. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is particularly effective. For instance, the methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide proceeds stereoselectively. researchgate.net This reaction yields 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones, with the stereochemistry established by 1H NMR spectroscopy. researchgate.net The conformation of the chiral centers in the cyclohexanone ring remains unchanged during the reaction. researchgate.net

Another approach involves the methylenation of a cyclohexanone to form a methylene-cyclohexane, which is then epoxidized. For example, 2,2,3,6-tetramethyl-1-cyclohexanone can be methylenated using a Wittig reagent or dimethylsulfonium methylide to produce 1,2,2,4-tetramethyl-3-methylene-cyclohexane. google.com Subsequent epoxidation of this intermediate yields 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane. google.com

The following table summarizes the methylenation of various cyclohexanone derivatives.

Starting MaterialReagentProductYieldReference
(3R,6R)-2-(4-Phenylbenzylidene)-6-isopropyl-3-methylcyclohexanoneDimethylsulfoxonium methylide1(S)-(4-Phenylphenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanoneNot specified researchgate.net
2,2,3,6-tetramethyl-1-cyclohexanoneDimethylsulfonium methylide4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane (via epoxidation)94% google.com
2,2,6-trimethyl-5-cyclohexen-1-oneTrimethylsulfonium chloride/NaOHCorresponding oxiraneNot specified google.com

Sulfoxonium ylides are highly stable and versatile reagents for the construction of cyclic systems. sioc-journal.cn Their use in the synthesis of spiro[2.5]octanones is a key example of their utility. The addition of cyclopropyl (B3062369) sulfoxonium ylides to carbonyl compounds is a widely employed and highly diastereoselective method for creating oxaspiro systems, which can be precursors to carbocyclic spiro compounds. nih.gov

In a specific application, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with dimethylsulfoxonium methylide leads to a regioselective ring-opening cyclization. nih.gov This process produces 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones in good to high yields. nih.gov While not a direct formation of a spiro[2.5]octanone, this demonstrates the utility of sulfoxonium ylides in manipulating spirocyclic precursors to build more complex fused ring systems. nih.gov The reaction has been successfully performed with various sulfoxonium ylides, including ethylide, butylide, and benzylide, yielding corresponding 2,3-trans-disubstituted products. nih.gov

The stereoselective methylenation of α,β-unsaturated ketones with a fixed s-cis configuration using sulfonium (B1226848) ylides provides a direct route to spiro[2.5]octanones. researchgate.net For example, chiral (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones react with dimethylsulfoxonium methylide to stereoselectively form chiral spiro[2.5]octanones. researchgate.net

The table below details examples of ring construction using sulfoxonium ylides.

SubstrateYlideProduct TypeYieldReference
(3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanonesDimethylsulfoxonium methylideChiral spiro[2.5]octanonesNot specified researchgate.net
Cyclohexane-1,3-dione-2-spirocyclopropanesDimethylsulfoxonium methylideHexahydro-5H-1-benzopyran-5-onesGood to high nih.gov
CyclohexanoneCyclopropyl sulfoxonium ylideOxaspiro[2.2]pentane derivativeHigh diastereoselectivity nih.gov

Carbenoids, which are substances that react similarly to carbenes but are not technically free carbenes, are fundamental to many cyclopropanation reactions. libretexts.org Metal carbenoids, generated from the decomposition of precursors like diazo compounds in the presence of metals such as rhodium, copper, or zinc, are more stable and selective than free carbenes. acsgcipr.org

The Simmons-Smith reaction is a classic example that utilizes a carbenoid (ICH₂ZnI) formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgharvard.edu This method is effective for the cyclopropanation of alkenes and maintains the stereochemistry of the starting material. libretexts.org For the synthesis of a spiro[2.5]octanone, this would typically involve the cyclopropanation of a methylenecyclohexane derivative.

Another versatile approach involves the use of halomethyllithium carbenoids. These can be generated in situ and react with carbonyl compounds to form homologated epoxides in a one-pot synthesis. mdpi.com For instance, the reaction of a ketone with chloromethyllithium can yield a spiro-epoxide, which is a close analogue of the spiro[2.5]octanone system. mdpi.com

These general methods provide a toolbox for chemists to construct the cyclopropane (B1198618) ring of the spiro[2.5]octanone core, with the choice of reagent depending on the specific substrate and desired stereochemistry.

Beyond direct cyclopropanation, more intricate cyclization strategies have been developed to access the spiro[2.5]octanone framework, often leading to more complex and functionalized analogues.

An efficient, one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed utilizing para-quinone methides (p-QMs). rsc.orgresearchgate.net This method involves a formal 1,6-conjugated addition-mediated [2+1] annulation with sulfur ylides. nih.gov The reaction proceeds smoothly under mild, metal-free conditions and results in high yields. rsc.orgresearchgate.net

This domino-type process is highly diastereoselective and demonstrates good functional group tolerance. nih.gov A significant advantage of this strategy is the creation of products containing two or three consecutive quaternary carbon centers, which are challenging to synthesize via other methods. rsc.orgresearchgate.net The reaction is also scalable, with one instance showing a successful synthesis of 2.09 g of a product in 92% yield. researchgate.net The mechanism is believed to proceed through a 1,6-conjugate addition of the sulfur ylide to the p-QM, followed by an intramolecular cyclization that results in the dearomatized spirocyclic product. researchgate.net

The table below summarizes findings from this advanced cyclization strategy.

p-Quinone Methide SubstrateSulfur YlideProductYieldReference
Variously substituted p-QMsDimethylsulfoxonium methylideSpiro[2.5]octa-4,7-dien-6-onesUp to 98% researchgate.net
General p-QMsSulfur YlidesSpiro[2.5]octa-4,7-dien-6-onesNot specified rsc.orgnih.gov

Advanced Cyclization Strategies to Spiro[2.5]octanones

Dieckmann Cyclization for Cyclic Ketone Precursors

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of cyclic β-keto esters, which are valuable precursors to cyclic ketones. masterorganicchemistry.comlibretexts.org While a direct Dieckmann cyclization to form spiro[2.5]octan-4-one from a simple acyclic diester is not straightforward due to the required substitution pattern, a related intramolecular condensation serves as a key step in the synthesis of a closely related precursor, spiro[2.5]octane-4,6-dione. chemicalbook.com

A reported synthesis of spiro[2.5]octane-4,6-dione utilizes the intramolecular condensation of methyl 3-(1-acetylcyclopropyl)propionate. chemicalbook.com In this reaction, treatment of the starting ester with a strong base, such as sodium hydride, in a suitable solvent like tetrahydrofuran, initiates an intramolecular cyclization. chemicalbook.com The reaction proceeds through the formation of an enolate which then attacks the ester carbonyl, leading to the formation of the six-membered dione (B5365651) ring.

Table 1: Synthesis of Spiro[2.5]octane-4,6-dione via Intramolecular Condensation chemicalbook.com

Starting MaterialReagents and ConditionsProductYield
Methyl 3-(1-acetylcyclopropyl)propionate1. Sodium hydride, Tetrahydrofuran, Room Temperature 2. Dimethylformamide, 70°CSpiro[2.5]octane-4,6-dioneNot explicitly stated

This spiro[2.5]octane-4,6-dione can then, in principle, be selectively reduced to afford spiro[2.5]octan-4-one, a direct precursor for the introduction of the acetyl moiety.

Introduction and Modification of the Acetyl Moiety

With the spiro[2.5]octan-4-one core in hand, the next critical step is the introduction of an acetyl group at the C1 position of the cyclopropane ring. Direct C-acetylation of ketones can be challenging. A plausible and effective strategy involves the use of enamine chemistry, a well-established method for the α-alkylation and α-acylation of ketones. wikipedia.orglibretexts.org

The Stork enamine synthesis involves the reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. wikipedia.org This enamine is a nucleophilic species that can react with various electrophiles, including acylating agents.

The proposed synthetic sequence would be as follows:

Formation of the Enamine: Spiro[2.5]octan-4-one is reacted with a secondary amine, such as pyrrolidine, typically with azeotropic removal of water, to form the corresponding enamine.

Acylation of the Enamine: The enamine is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride. The nucleophilic enamine attacks the electrophilic carbonyl carbon of the acetylating agent. libretexts.org

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed with aqueous acid to regenerate the ketone, now with the acetyl group installed at the desired position, yielding 1-acetylspiro[2.5]octan-4-one. libretexts.org

Table 2: Plausible Enamine-Mediated Synthesis of this compound

StepReactantsReagents and ConditionsIntermediate/Product
1Spiro[2.5]octan-4-one, PyrrolidineToluene, reflux (Dean-Stark trap)Spiro[2.5]octan-4-one-pyrrolidine enamine
2Spiro[2.5]octan-4-one-pyrrolidine enamine, Acetyl chlorideInert solvent (e.g., Dioxane)Iminium salt intermediate
3Iminium salt intermediateAqueous acid (e.g., HCl)This compound

This enamine-based approach offers a reliable and regioselective method for the introduction of the acetyl group onto the spiro[2.5]octanone framework.

Stereochemical Control and Chiroptical Properties in Spiro 2.5 Octanone Chemistry

Stereoselective Synthesis of Chiral Spiro[2.5]octanones

The creation of chiral spiro[2.5]octanones with defined three-dimensional arrangements is a significant challenge in organic synthesis. The control over the formation of new stereocenters during the construction of the spirocyclic framework is paramount.

Diastereoselective Control in Spiroannulation

The synthesis of chiral spiro[2.5]octanones can be achieved with a high degree of diastereoselectivity through the methylenation of precursor enones. For instance, the reaction of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide has been shown to proceed stereoselectively. nih.gov This reaction, a type of spiroannulation, results in the formation of a single primary diastereomer of the corresponding 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones. nih.gov The high conversion rate, exceeding 90% in an hour, underscores the efficiency of this method. nih.gov

This high level of diastereoselective control is crucial as it dictates the relative orientation of the substituents on the newly formed cyclopropane (B1198618) ring in relation to the existing stereocenters on the cyclohexanone (B45756) ring.

Configuration of Chiral Centers in the Cyclohexanone Fragment

A key finding in the synthesis of these chiral spiro[2.5]octanones is the retention of the original stereochemistry of the cyclohexanone ring. The configuration of the chiral centers within the cyclohexanone fragment, as well as its preferred conformation, remain unchanged from the starting enone. nih.gov Specifically, in the resulting spiro compound, the methyl group maintains its axial position, and the isopropyl group remains equatorial. nih.gov This preservation of stereochemical integrity simplifies the prediction of the final product's absolute stereochemistry.

Spectroscopic and Computational Approaches to Stereochemical Assignment

The definitive determination of the stereochemistry of the synthesized spiro[2.5]octanones relies on a combination of spectroscopic techniques and computational modeling. High-field (500 MHz) ¹H NMR spectroscopy is a powerful tool for this purpose. nih.gov Detailed analysis of the NMR spectra, including proton decoupling experiments, allows for the assignment of signals for the individual protons, even in cases of signal overlap. nih.gov The characteristic multiplicities of the cyclopropane fragment's protons, which form an ABX system, are particularly informative. nih.gov

Molecular modeling complements the experimental data, providing insights into the preferred conformations and spatial structures of the molecules. nih.gov This dual approach of spectroscopy and computation is essential for the unambiguous assignment of the stereochemistry of all chiral centers in the spiro[2.5]octanone products. nih.gov

Influence of Stereochemistry on Supramolecular Ordering

The well-defined stereochemistry of chiral spiro[2.5]octanones has a demonstrable influence on their behavior in organized molecular systems. When introduced into a nematic mesophase of 4-pentyl-4'-cyanobiphenyl, these chiral spiro compounds induce a helical supramolecular ordering. nih.gov The twisting power of these spiro[2.5]octanones, while slightly lower than that of the precursor enones, highlights the impact of the spirocyclic structure on the induction of chirality at the supramolecular level. nih.gov This phenomenon underscores the critical role of molecular stereochemistry in dictating macroscopic properties in liquid-crystalline systems.

Chemical Transformations and Reactivity Profiles of 1 Acetylspiro 2.5 Octan 4 One Systems

Cyclopropane (B1198618) Ring Reactivity

The cyclopropane ring in 1-acetylspiro[2.5]octan-4-one is classified as a donor-acceptor (D-A) cyclopropane. The carbonyl groups act as powerful electron-withdrawing acceptors, polarizing the C-C bonds of the cyclopropane ring and rendering the adjacent carbons electrophilic. This activation is central to its susceptibility to various ring-opening reactions. uni-regensburg.dersc.org

The electron-deficient nature of the spiro-fused cyclopropane ring in systems analogous to this compound makes it a prime target for nucleophilic attack. This process, often termed a homo-conjugate or 1,5-addition, involves the cleavage of the cyclopropane ring. rsc.orgnih.gov The reaction is initiated by the attack of a nucleophile on one of the electrophilic cyclopropyl (B3062369) carbons. This leads to the opening of the three-membered ring to relieve ring strain, forming a stable enolate intermediate which is subsequently protonated. rsc.org

The regioselectivity of the cleavage is dictated by both steric and electronic factors. In cyclopropyl ketones, nucleophilic addition typically occurs at the least substituted carbon center. nih.gov For this compound, the attack would likely happen at the carbon atom bearing the acetyl group, leading to the cleavage of the bond between the two quaternary carbons. A variety of carbon and heteroatom nucleophiles can participate in this transformation. rsc.orgacs.org For instance, the reaction of donor-acceptor cyclopropanes with soft nucleophiles like thiourea (B124793) can lead to ring-opened products. uni-regensburg.de

The cyclopropane ring can also be activated towards ring-opening under acidic conditions. uni-regensburg.denih.gov Lewis acids are particularly effective in catalyzing this transformation. The reaction begins with the coordination of the Lewis acid to one of the carbonyl oxygen atoms, typically the more accessible acetyl oxygen. This coordination enhances the electron-withdrawing capacity of the acceptor group, further polarizing the cyclopropane ring and facilitating its cleavage. uni-regensburg.denih.gov

The cleavage is proposed to proceed via an SN1-type mechanism. uni-regensburg.deresearchgate.net The acid-promoted opening of the cyclopropane bond results in the formation of a stabilized carbocation intermediate. This intermediate is then trapped by a nucleophile present in the reaction medium. For example, studies on related bicyclic donor-acceptor cyclopropanes have shown that treatment with a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃) in the presence of a nucleophile such as thiourea leads to a cascade reaction involving SN1-type ring-opening followed by cyclization. uni-regensburg.de The remarkable ease of this ring-opening is often attributed to the presence of activating substituents on the ring. nih.gov

A synthetically valuable transformation of spirocyclopropyl ketones is their ring expansion to afford cyclobutane (B1203170) derivatives. rsc.orgrsc.org This reaction provides a pathway to construct four-membered ring systems, which can be challenging to synthesize via other methods. rsc.org

The ring expansion is frequently mediated by stabilized ylides, particularly those derived from sulfur. rsc.orgjst.go.jpnih.gov While the Wittig reaction, involving phosphorus ylides, is a classic method for alkene synthesis from ketones, its sulfur analogue behaves differently with donor-acceptor cyclopropanes. organic-chemistry.orglibretexts.orgyoutube.com

A plausible mechanism for the ylide-mediated ring expansion involves the following key steps rsc.org:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbanion of the stabilized sulfonium (B1226848) ylide on one of the electrophilic carbons of the cyclopropane ring. rsc.org

Betaine (B1666868) Formation: This attack leads to the cleavage of a C-C bond in the cyclopropane ring, resulting in the formation of a betaine intermediate. rsc.orglibretexts.org

Cyclization: An intramolecular SN2-type C-cyclization then occurs. The carbanion within the betaine intermediate attacks the carbon atom from which the sulfide (B99878) group will be displaced. rsc.org

Product Formation: This ring-closing step forms the new four-membered cyclobutane ring and eliminates a molecule of dimethyl sulfide. rsc.orgresearchgate.net

This ylide-mediated transformation can be considered a formal [3+1] cycloaddition, providing an efficient route to construct the cyclobutane core. rsc.org

The ring expansion of spirocyclopropanes with stabilized sulfonium ylides often proceeds with high levels of selectivity. acs.orgrsc.orgrsc.org

Regioselectivity: The initial nucleophilic attack of the ylide is regioselective. In systems derived from cyclic 1,3-diones, the attack occurs at the cyclopropane carbon possessing a substituent, leading to a specific ring-opened intermediate. rsc.orgjst.go.jpelsevierpure.com

Diastereoselectivity: A notable feature of this reaction is its high diastereoselectivity. The subsequent intramolecular cyclization typically yields the trans-disubstituted cyclobutane as the major or sole product. rsc.orgrsc.orgresearchgate.net This stereochemical outcome is controlled during the SN2-type ring closure, where the substituents adopt the most favorable pseudoequatorial positions in the transition state to minimize steric interactions. acs.org The term stereoselectivity refers to the preference for the formation of one stereoisomer over another, which is observed in this reaction. youtube.com

Table 1: Ylide-Mediated Ring Expansion of Spirocyclopropanes

Spirocyclopropane SubstrateYlide ReagentProduct TypeKey Selectivity FeatureReference
Meldrum's acid-derived spirocyclopropanesAcyl-stabilized sulfonium ylide1,2-trans-disubstituted spirocyclobutanesHigh diastereoselectivity rsc.org
Barbituric acid-derived spirocyclopropaneAcyl-stabilized sulfonium ylideSpirocyclobutanesGood yields rsc.org
Cyclohexane-1,3-dione-2-spirocyclopropanesDimethylsulfoxonium methylideHexahydrobenzopyran-5-onesRegioselective jst.go.jpnih.gov

Ring Expansion Reactions of Spirocyclopropanes to Cyclobutanes

Reactions of the Ketone Functional Group

The this compound molecule possesses two ketone functional groups: the acetyl ketone and the C-4 ketone within the six-membered ring. Both are susceptible to standard ketone reactions, primarily nucleophilic addition at the electrophilic carbonyl carbon. libretexts.orglibretexts.orgmasterorganicchemistry.com The relative reactivity of the two carbonyls is influenced by steric and electronic factors. Generally, aldehydes are more reactive than ketones, and unhindered ketones are more reactive than sterically hindered ones. libretexts.orgyoutube.com In this specific molecule, the acetyl ketone is likely more sterically accessible than the C-4 ring ketone.

Common reactions involving the ketone groups include:

Nucleophilic Addition: A wide variety of nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanides, amines) can attack the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This initial addition leads to a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol. libretexts.org

Reduction: The ketones can be reduced to the corresponding secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the C=O double bond into a C=C double bond, providing a powerful method for alkene synthesis. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate. libretexts.org

Enamine and Imine Formation: Primary amines react with the ketones under acidic conditions to form imines, while secondary amines yield enamines. youtube.comyoutube.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, ketones can be converted into acetals, which serve as useful protecting groups for the carbonyl functionality. youtube.com

Competition between reaction at the ketone sites and reaction at the activated cyclopropane ring is a key consideration in the chemistry of this compound. The choice of reagents and reaction conditions can often be tuned to favor one reaction pathway over the others.

Oxidation Reactions of the Ketone Moiety

The ketone functionality within the spiro[2.5]octan-4-one core is susceptible to oxidation, most notably through the Baeyer-Villiger (BV) oxidation. This reaction converts a ketone into an ester, or in the case of a cyclic ketone, a lactone, by inserting an oxygen atom into an adjacent carbon-carbon bond. The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the subsequent concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, displacing a carboxylic acid and forming the final lactone product. youtube.com

A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. This establishes a predictable hierarchy for migration.

Table 1: General Migratory Aptitude in Baeyer-Villiger Oxidation This table outlines the general order of preference for group migration in the Baeyer-Villiger oxidation.

Migratory Group Aptitude
Tertiary alkyl Highest
Cyclohexyl High
Secondary alkyl Moderate
Phenyl Moderate
Primary alkyl Low
Methyl Lowest

Data sourced from Organic Chemistry Portal organic-chemistry.org

In the context of this compound, the ketone is flanked by a spiro-carbon (part of the cyclopropane) and a secondary alkyl carbon within the cyclohexanone (B45756) ring. Following the general trend, the secondary alkyl group is expected to migrate in preference to the primary carbon of the acetyl group's methyl moiety, leading to the formation of a seven-membered lactone, an oxepan-2-one derivative. This transformation provides a synthetic route to expand the ring system, which can be a valuable strategy in the synthesis of natural products and other complex molecules. nih.govyoutube.com

Reduction Reactions of the Ketone Moiety

The ketone group of this compound can be readily reduced to a secondary alcohol using various hydride-donating reagents. youtube.com The most common reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which, after an acidic or aqueous workup, yields the corresponding alcohol. youtube.com

The reduction of cyclic ketones like the spiro[2.5]octan-4-one moiety introduces a new stereocenter, leading to the possibility of two diastereomeric alcohol products. The stereochemical outcome is highly dependent on the steric environment around the ketone and the nature of the reducing agent.

Stereoselectivity: The approach of the hydride reagent can be hindered by different parts of the molecule. For cyclohexanone systems, attack from the axial face is often less hindered, leading to the equatorial alcohol. Conversely, attack from the equatorial face produces the axial alcohol. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), exhibit high stereoselectivity, favoring attack from the less hindered face to produce the sterically less crowded alcohol.

Thermodynamic vs. Kinetic Control: Simple hydride reagents like NaBH₄ can yield a mixture of products. However, methods exist to achieve high selectivity for the most thermodynamically stable alcohol. For instance, using lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O can lead to highly stereoselective reduction of cyclic ketones to the more stable equatorial alcohols. acs.orgorganic-chemistry.org

Table 2: Representative Stereoselectivity in Ketone Reduction This table shows typical product distributions for the reduction of a model substituted cyclohexanone with different hydride reagents.

Ketone Reagent Major Product Minor Product Selectivity (Major:Minor)
4-tert-Butylcyclohexanone NaBH₄, EtOH trans (eq-OH) cis (ax-OH) ~85:15
4-tert-Butylcyclohexanone L-Selectride®, THF trans (eq-OH) cis (ax-OH) >99:1
2-Methylcyclohexanone NaBH₄, EtOH trans (eq-OH) cis (ax-OH) ~76:24
2-Methylcyclohexanone Li/FeCl₂·4H₂O, THF trans (eq-OH) cis (ax-OH) 99:1 organic-chemistry.org

Data compiled from various organic chemistry sources and literature findings. organic-chemistry.org

For this compound, reduction would yield 1-acetylspiro[2.5]octan-4-ol, with the stereochemistry at the C-4 position being influenced by the chosen reaction conditions and the directing effect of the adjacent spiro-cyclopropane ring.

Derivatization Strategies for Structural and Mechanistic Elucidation (e.g., Semicarbazone Formation)

The characterization of ketones often involves their conversion into crystalline derivatives with sharp melting points, which facilitates identification. A classic and reliable method for this is the formation of a semicarbazone. wikipedia.org This reaction involves the condensation of a ketone with semicarbazide (B1199961) (H₂NNHC(=O)NH₂). nih.gov

The reaction proceeds via a nucleophilic addition mechanism, typically under mildly acidic conditions. youtube.comnih.gov The terminal -NH₂ group of semicarbazide, which is more nucleophilic than the amide nitrogens, attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting carbinolamine intermediate yields the final semicarbazone, which is a type of imine derivative. wikipedia.orgyoutube.com

Reaction Scheme: R₂C=O + H₂NNHC(=O)NH₂ → R₂C=NNHC(=O)NH₂ + H₂O

The formation of the semicarbazone of this compound would provide a stable, crystalline solid. Measuring the melting point of this derivative and comparing it to known values is a traditional and effective method for confirming the structure of the parent ketone. wikipedia.orgorganic-chemistry.org This derivatization is particularly useful in qualitative organic analysis.

Cycloaddition Reactions of Unsaturated Spiro[2.5]octanone Derivatives

While this compound itself is saturated, its unsaturated analogues, such as spiro[2.5]octenone derivatives, are valuable substrates in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings with high stereocontrol. nih.gov

The reactivity of dienes in the Diels-Alder reaction is significantly influenced by their conformation and electronic properties. Spirocyclization at a saturated center of a diene can enhance its reactivity by pre-organizing the diene into the required s-cis conformation and altering ring strain. nih.gov For instance, spiro[3.4]octa-5,7-diene is calculated to be significantly more reactive in Diels-Alder reactions than its acyclic counterpart, 5,5-dimethylcyclopentadiene. nih.gov

In the case of unsaturated derivatives of spiro[2.5]octanone, such as spiro[2.5]octa-4,7-dien-6-one, the molecule contains both a diene and a dienophile (the α,β-unsaturated ketone). youtube.com These systems can undergo intermolecular Diels-Alder reactions with external dienophiles or dienes, or potentially undergo dimerization. The facial selectivity of the cycloaddition (i.e., the face of the diene or dienophile that reacts) is often controlled by the steric hindrance imposed by the spirocyclic framework. youtube.com

Furthermore, related systems like 6,6-dimethyl-8-methylenespiro[2.5]octan-4-one have been shown to undergo homoconjugate addition reactions, which highlights the unique reactivity imparted by the spiro-fused cyclopropane ring. bldpharm.com These cycloaddition and addition reactions provide sophisticated pathways for building complex polycyclic and spirocyclic architectures.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-Acetylspiro[2.5]octan-4-ol
This compound
2-Methylcyclohexanone
4-tert-Butylcyclohexanone
5,5-dimethylcyclopentadiene
6,6-dimethyl-8-methylenespiro[2.5]octan-4-one
Lithium aluminum hydride (LiAlH₄)
Lithium tri-sec-butylborohydride (L-Selectride)
meta-Chloroperoxybenzoic acid (m-CPBA)
Semicarbazide
Sodium borohydride (NaBH₄)
Spiro[2.5]octa-4,7-dien-6-one

Mechanistic Investigations of Complex Reactions Involving Spiro 2.5 Octanones

Detailed Mechanisms of Cyclopropane (B1198618) Ring Cleavage

The opening of the three-membered ring is a key step in many reactions of spiro[2.5]octanones. This process is not spontaneous but is facilitated by the electronic influence of neighboring functional groups and is governed by the energetics of the transition state.

The term "spiro-activation" refers to the influence of functional groups on the spirocyclic system, which facilitates the cleavage of the strained cyclopropane ring. In 1-Acetylspiro[2.5]octan-4-one, the acetyl and ketone groups are electron-withdrawing, making the cyclopropane ring susceptible to nucleophilic attack. This setup is characteristic of a donor-acceptor cyclopropane (DAC), where the cyclopropane acts as the donor and the adjacent groups are the acceptors.

The activation mechanism involves the polarization of the C-C bonds within the cyclopropane ring. The presence of electron-accepting groups enhances the electrophilicity of the cyclopropyl (B3062369) carbons, making them more susceptible to attack. nih.gov This activation can be initiated under various conditions:

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, further increasing the electron-withdrawing effect and promoting ring opening.

Base-Induced Activation: In certain DACs with appropriate substituents (e.g., a p-siloxyaryl group), fluoride-induced desilylation can create a highly electron-rich phenolate. This enhances the donor ability of the aryl group, facilitating ring opening and the formation of a p-quinone methide intermediate. rsc.org

π-System Activation: Phenyl-substituted cyclopropanes have been shown to react significantly faster than their unsubstituted counterparts. This is attributed to the stabilizing effect of the adjacent π-system on the SN2 transition state, leading to a more advanced polarization of the C-C bond being broken. nih.gov

The hydrogens on the carbon adjacent to the cyclopropyl ring in spiro[2.n]alkanes are abstracted more than five times faster than typical secondary hydrogens. This is due to favorable orbital overlap between the developing p-orbital on the carbon being attacked and the highest occupied molecular orbital (HOMO) of the cyclopropane ring. rsc.org

The transition state of the cyclopropane ring-opening is heavily influenced by torsional strain. As the C-C bond begins to break, the molecule moves from a rigid spirocyclic structure to a more flexible, open-chain intermediate. During this process, rotational or torsional barriers must be overcome.

The release of ring strain is a primary thermodynamic driving force for these reactions. nih.gov The transition state's energy is a balance between the relief of this inherent ring strain and the development of new strains, such as torsional and steric interactions. For instance, in base-induced eliminations of related spiroepoxides, the relief of ring strain upon opening the three-membered ring is the key driver for the transformation. nih.gov Computational studies, often using Density Functional Theory (DFT), are employed to model the transition state geometries and energies, shedding light on how substituents and reaction conditions affect the activation barrier by influencing these strain elements. nih.gov

Mechanistic Pathways of Ring Expansion Reactions

Ring expansion is a common outcome following the cleavage of the cyclopropane ring in spiro[2.5]octanones. These reactions provide synthetic routes to larger, often more complex, cyclic systems.

A prevalent mechanism for ring expansion begins with the nucleophilic attack on one of the electrophilic cyclopropyl carbons. This attack leads to the cleavage of a distal C-C bond of the cyclopropane ring, resulting in the formation of an enolate. This intermediate is a betaine (B1666868), a neutral molecule carrying both a positive and a negative formal charge on non-adjacent atoms.

This process is a key feature of the Nucleophile-Induced Cyclization/Ring Expansion (NICE) concept. whiterose.ac.uk The reaction is initiated by an external nucleophile attacking the electrophilic cyclopropane, which is activated by its adjacent electron-withdrawing groups. This generates a zwitterionic or betaine-like intermediate which is poised for subsequent intramolecular reactions. whiterose.ac.ukwhiterose.ac.uk

Table 1: Nucleophilic Ring Opening of Activated Cyclopropanes

This table illustrates the general reaction of various nucleophiles with donor-acceptor cyclopropanes, a class of compounds to which this compound belongs. The reaction proceeds via nucleophilic attack and ring opening.

NucleophileProduct TypeConditionsReference
ThiophenolatesRing-opened ThioetherDMSO, 20 °C nih.gov
Nitro CompoundsNitroalkyl-substituted MalonatesTBAF, N-methylmorpholine rsc.org
MalonatesSubstituted MalonatesTBAF, N-methylmorpholine rsc.org
1,3-DiketonesSubstituted DiketonesTBAF, N-methylmorpholine rsc.org

Following the formation of the betaine or enolate intermediate, an intramolecular SN2-type reaction occurs, leading to the formation of a new, larger ring. Two competitive pathways exist for this cyclization:

C-cyclization: The nucleophilic carbon of the enolate attacks an electrophilic site, forming a new carbon-carbon bond.

O-cyclization: The nucleophilic oxygen of the enolate attacks an electrophilic site, forming a new carbon-oxygen bond and resulting in a cyclic ether.

The competition between these pathways is influenced by several factors, including the nature of the substituents, the solvent, and the counter-ion. For example, in the reaction of thiophenolates with gem-bis(acceptor)-substituted cyclopropanes, the reaction follows a linear relationship with Mayr nucleophilicity parameters, characteristic of SN2 reactions. nih.gov The inherent SN2 reactivity is activated by electron-rich π-systems, which promote C-C bond polarization in the transition state. nih.gov Conversely, electron-poor π-systems can also lower the activation barrier through favorable electrostatic interactions. nih.gov The specific regioselectivity (C- vs. O-attack) depends on the relative electrophilicity of the available sites and the hard/soft nature of the nucleophilic atom (carbon being softer than oxygen).

Mechanistic Basis for Stereoselectivity in Spiro[2.5]octanone Synthesis and Reactions

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of spiro[2.5]octanone chemistry. masterorganicchemistry.com The control of stereochemistry is crucial both in the synthesis of the spirocyclic framework and in its subsequent reactions.

The synthesis of chiral spiro[2.5]octanones can be achieved with high stereoselectivity. For instance, the methylenation of chiral 2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide yields spiro[2.5]octanones stereoselectively. researchgate.net The stereochemistry of the resulting spirocycle is dictated by the configuration of the chiral centers already present in the starting cyclohexanone (B45756), which directs the attack of the ylide. researchgate.net

In reactions involving the spirocycle, the stereochemical outcome is often determined by the mechanism.

Concerted Mechanisms: Reactions that proceed through a concerted mechanism, where bonds are formed and broken simultaneously, are often stereospecific. This means the stereochemistry of the product is directly determined by the stereochemistry of the starting material. masterorganicchemistry.com

Chiral Catalysis: Asymmetric catalysis is a powerful tool for controlling stereoselectivity. In the synthesis of spiro-cyclopropane-oxindoles, for example, a chiral cobalt(II) complex was used to catalyze a Michael-alkylation reaction. The specific ligand on the cobalt catalyst was proposed to direct the stereochemical outcome through hydrogen bonding with the enolate intermediate, allowing for a controlled switch in enantioselectivity. rsc.org

Substrate Control: The inherent structure of the substrate can direct the approach of reagents. In the Diels-Alder reactions used to form spirotetronate cores, the existing stereocenters on the diene or dienophile influence the facial selectivity of the cycloaddition, leading to specific diastereomers. academie-sciences.fr

The stereoselectivity of these reactions is a result of subtle differences in the transition state energies, which are influenced by steric hindrance, electronic effects, and non-covalent interactions like hydrogen bonding. rsc.org

Advanced Applications and Unique Structural Features of 1 Acetylspiro 2.5 Octan 4 One Derivatives in Organic Synthesis

Utilization as Versatile Building Blocks for Complex Carbocyclic and Heterocyclic Frameworks

Derivatives of spiro[2.5]octan-4-one are valuable intermediates in the synthesis of intricate molecular architectures. The strained cyclopropane (B1198618) ring can undergo selective ring-opening reactions, providing access to a variety of carbocyclic and heterocyclic systems. The presence of a ketone and an acetyl group in 1-acetylspiro[2.5]octan-4-one offers multiple reactive sites for further chemical transformations.

While direct research on this compound is limited, the synthesis of related spiro[2.5]octane structures provides insight into their potential as versatile building blocks. For instance, the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been achieved through a one-pot approach employing para-quinone methides, yielding products with consecutive quaternary centers under mild, metal-free conditions. rsc.org This highlights the accessibility of functionalized spiro[2.5]octanone cores.

The synthesis of spiro[2.5]octane-4,6-dione from methyl 3-(1-acetylcyclopropyl)propionate further underscores the feasibility of incorporating an acetyl group into this framework. chemicalbook.com Such a diketone could serve as a precursor to a wide range of heterocyclic systems through condensation reactions with dinucleophiles. For example, reaction with hydrazine (B178648) could yield pyrazole-fused systems, while reaction with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives.

The reactivity of the spiro[2.5]octanone system is also demonstrated in homoconjugate addition reactions of related spiro[2.5]octen-4-ones, where the spiro-activated cyclopropane ring influences the reaction's rapidity. rsc.org A 1-acetyl derivative would be expected to exhibit similarly unique reactivity, with the acetyl group providing a handle for further functionalization or for directing the stereochemical outcome of reactions. The synthesis of 4,7-diazaspiro[2.5]octane compounds, important pharmaceutical intermediates, from (1-(hydroxymethyl)cyclopropyl)carbamate derivatives showcases the utility of functionalized cyclopropane precursors in building heterocyclic spiro systems. google.com

Spiro[2.5]octanone Derivative Synthetic Application/Reaction Key Features Reference
Spiro[2.5]octa-4,7-dien-6-onesSynthesis of compounds with consecutive quaternary centersOne-pot, metal-free synthesis rsc.org
Spiro[2.5]octane-4,6-dionePrecursor to heterocyclic systemsSynthesized from an acetyl-containing precursor chemicalbook.com
6,6,8-Trimethylspiro[2.5]oct-7-en-4-oneHomoconjugate addition reactionsSpiroactivation of the cyclopropane ring rsc.org
4,7-Diazaspiro[2.5]octane derivativesPharmaceutical intermediatesSynthesis from functionalized cyclopropanes google.com

Chiral Spiro[2.5]octanones in Materials Science (e.g., Induction of Helical Supramolecular Ordering)

The rigid, three-dimensional structure of spiro compounds makes them excellent candidates for applications in materials science, particularly in the field of chiral materials. Chiral spiro compounds can influence the organization of molecules in the solid state or in liquid crystals, leading to materials with unique optical and electronic properties.

A significant application of chiral spiro[2.5]octanones is their use in inducing helical supramolecular ordering in liquid-crystalline systems. Research has shown that chiral spiro[2.5]octanones, synthesized stereoselectively from 2-arylidene-6-isopropyl-3-methylcyclohexanones and dimethylsulfoxonium methylide, can induce a helical arrangement in the nematic mesophase of 4-pentyl-4'-cyanobiphenyl. researchgate.net These chiral spiro compounds were found to have a notable twisting power, demonstrating their efficacy as chiral dopants. researchgate.net

The ability to induce helicity is a critical feature for the development of advanced materials such as chiral sensors and displays. The handedness of the induced helical structure is directly related to the absolute configuration of the chiral spiro[2.5]octanone. This principle is foundational in the broader field of helical supramolecular polymers, where chirality transfer from a small molecule to a polymer chain can lead to the amplification of chiral information and the creation of materials for enantioselective recognition and separation. nih.govnih.govresearchgate.net

While not yet reported, a chiral derivative of this compound could be a promising candidate for similar applications. The presence of the acetyl group could offer a site for further modification, allowing for the fine-tuning of its solubility and interaction with the liquid crystal host, potentially leading to enhanced twisting power or other desirable properties.

Chiral Spiro Compound Application Observed Phenomenon Reference
1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanonesChiral dopant in liquid crystalsInduction of helical supramolecular ordering researchgate.net
Helical supramolecular polymersEnantio-separation of chiral moleculesStereoselective copolymerization nih.govnih.gov

Theoretical Studies on Spiroconjugation and Strain Effects on Reactivity

The unique chemical properties of spiro[2.5]octan-4-one and its derivatives are deeply rooted in their electronic structure and the inherent strain of the cyclopropane ring. Theoretical studies on related small, strained spirocyclic systems provide a framework for understanding the reactivity of these fascinating molecules. nih.gov

Spiroconjugation: In spiro compounds, the spiro-fused rings are orthogonally oriented. This geometry can allow for through-space electronic interactions between the orbitals of the two rings, a phenomenon known as spiroconjugation. In the case of a spiro[2.5]octenone system, for example, there can be an overlap between the π-system of the enone and the Walsh orbitals of the cyclopropane ring. This interaction can influence the molecule's spectroscopic properties and its reactivity. For this compound, while the cyclohexanone (B45756) ring is saturated, the carbonyl groups of the ketone and the acetyl substituent could potentially engage in electronic communication with the cyclopropane ring, influencing their respective reactivities.

Strain Effects: The cyclopropane ring in spiro[2.5]octan-4-one possesses significant ring strain, estimated to be around 27 kcal/mol. This strain energy is a driving force for many of the reactions that these compounds undergo. For instance, reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable due to the release of this strain. The presence of an acetyl group at the 1-position, a carbon atom of the cyclopropane ring, could further influence this strain. The steric and electronic properties of the acetyl group would likely impact the stability of the cyclopropane ring and the activation barriers for its ring-opening reactions.

Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into these effects. Such studies could predict the preferred conformations of this compound, the distribution of electron density, and the relative energies of transition states for various reactions. This would allow for a more rational design of synthetic routes utilizing this building block and could help in predicting its behavior in more complex systems.

Theoretical Concept Description Relevance to this compound
SpiroconjugationThrough-space electronic interaction between orthogonal ring systems.Potential electronic communication between the carbonyl groups and the cyclopropane ring, influencing reactivity.
Ring StrainInherent energy due to non-ideal bond angles in the cyclopropane ring.A driving force for ring-opening reactions, potentially modulated by the 1-acetyl substituent.

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